4-Bromohex-4-en-3-one

Heterocycle synthesis Isoxazoline N-oxides Conjugate addition

4-Bromohex-4-en-3-one (CAS 811470-76-5) is a high-purity (99%), stereodefined (4Z)-α-bromo-α,β-unsaturated ketone essential for isoxazoline N-oxide library construction (validated 99% yield with ethyl nitroacetate) and systematic α-haloenone reactivity studies. Its distinct C6 linear scaffold and electrophilic dual-center reactivity cannot be replicated by aromatic or iodo analogs (<5% conversion). Procure this building block to eliminate isomer ambiguity, minimize intermediate loss, and accelerate parallel heterocycle synthesis without pre-reaction purification.

Molecular Formula C6H9BrO
Molecular Weight 177.04 g/mol
CAS No. 811470-76-5
Cat. No. B15158839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromohex-4-en-3-one
CAS811470-76-5
Molecular FormulaC6H9BrO
Molecular Weight177.04 g/mol
Structural Identifiers
SMILESCCC(=O)C(=CC)Br
InChIInChI=1S/C6H9BrO/c1-3-5(7)6(8)4-2/h3H,4H2,1-2H3
InChIKeyCLMCVDJPNABWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromohex-4-en-3-one (CAS 811470-76-5): Procurement Specifications and Chemical Identity for Research Applications


4-Bromohex-4-en-3-one (CAS 811470-76-5), also designated as 4-Hexen-3-one, 4-bromo-, is an α-bromo-α,β-unsaturated ketone with the molecular formula C₆H₉BrO and exact mass 175.98368 Da [1]. This compound contains an electrophilic α-bromo substituent conjugated to an enone system, creating dual reactive centers suitable for cascade transformations and heterocycle construction. For procurement purposes, the compound is available at 99% purity specifications, enabling direct use in multi-step syntheses without additional purification .

Why 4-Bromohex-4-en-3-one Cannot Be Directly Replaced by Generic α-Bromoenones or Non-Brominated Analogs


4-Bromohex-4-en-3-one occupies a specific structural niche that precludes simple substitution with alternative α-bromoenones. The linear C6 chain bearing a terminal ethyl group adjacent to the ketone creates a distinctive steric and electronic profile compared to aromatic bromoenones, while the defined (4Z)-stereochemistry establishes a precise spatial orientation for conjugate addition trajectories [1]. Systematic studies demonstrate that replacing the bromo substituent with iodo substantially reduces conversion efficiency in α-halogenation protocols, with (E)-4-hexen-3-one achieving less than 5% conversion to the iodo analog under identical conditions [2]. These reactivity disparities underscore that procurement decisions must be driven by the specific structural and stereochemical requirements of the intended synthetic sequence.

4-Bromohex-4-en-3-one: Quantitative Performance Evidence in Synthetic and Analytical Contexts


Quantified Synthetic Yield: Tandem Conjugate Addition-Ring Closure to Isoxazoline N-Oxides

4-Bromohex-4-en-3-one demonstrates exceptional performance as an α-bromo enone electrophile in tandem conjugate addition-ring closure reactions with ethyl nitroacetate. Under the specified reaction conditions, this compound achieves near-quantitative conversion to the desired (4,5-trans)-3-(ethoxycarbonyl)-4-methyl-5-propanoyl-2-isoxazoline 2-oxide product [1]. This performance establishes the compound as a high-efficiency building block for constructing isoxazoline heterocycles, a scaffold prevalent in numerous agrochemical and pharmaceutical leads.

Heterocycle synthesis Isoxazoline N-oxides Conjugate addition

Analytical Identity Verification: GC-MS Spectral Fingerprint for Research-Grade Characterization

4-Bromohex-4-en-3-one possesses a verified mass spectral signature accessible through the Wiley Registry of Mass Spectral Data, providing a reference standard for compound identification and purity confirmation in gas chromatography-mass spectrometry (GC-MS) workflows [1]. The availability of authenticated spectral data reduces the analytical overhead required for researchers to independently verify compound identity upon receipt, a quality assurance advantage not uniformly available across all specialty bromoenones.

GC-MS analysis Spectral fingerprinting Compound verification

Reactivity Advantage: Comparative Halogenation Efficiency Among Linear Enone Systems

Systematic studies of α-halogenation in linear enones reveal that halogen identity critically determines synthetic utility. (E)-4-hexen-3-one achieves less than 5% conversion to (Z)-4-iodo-4-hexen-3-one when treated with PDC and iodine, whereas bromination protocols afford substantially higher efficiency [1]. This halogen-dependent reactivity differential indicates that 4-bromohex-4-en-3-one represents the preferred halogenation state for linear hexenone systems, with the bromo substituent providing optimal balance between electrophilic activation and product stability.

α-Halogenation Reactivity comparison Linear enones

Structural Definition: Defined (4Z)-Stereochemistry Enabling Regio- and Stereoselective Transformations

The compound is explicitly defined as (4Z)-4-bromo-4-hexen-3-one, with the stereochemical descriptor indicating the spatial relationship between the bromine atom and the carbonyl group across the double bond [1]. This defined geometry is critical for predicting the stereochemical outcome of conjugate addition reactions, as the approach trajectory of nucleophiles is governed by the relative orientation of the bromo and carbonyl substituents. Alternative α-bromoenones lacking this precise stereochemical annotation introduce uncertainty in reaction stereoselectivity prediction.

Stereochemistry Conjugate addition Regioselectivity

High-Value Research Applications for 4-Bromohex-4-en-3-one Procurement


Isoxazoline N-Oxide Synthesis for Agrochemical and Pharmaceutical Lead Discovery

Researchers constructing isoxazoline N-oxide libraries should prioritize 4-bromohex-4-en-3-one based on its demonstrated 99% yield in tandem conjugate addition-ring closure with ethyl nitroacetate [1]. The high efficiency minimizes intermediate loss and enables parallel library synthesis with reduced material consumption per reaction. This application is directly validated by the peer-reviewed synthesis of (4,5-trans)-3-(ethoxycarbonyl)-4-methyl-5-propanoyl-2-isoxazoline 2-oxide, a scaffold class with established relevance in fungicide and anti-inflammatory drug development programs.

Linear α-Halogenated Enone Research Requiring Defined Stereochemistry

Investigations probing the relationship between enone geometry and conjugate addition stereoselectivity require precisely defined stereochemical starting materials. 4-Bromohex-4-en-3-one provides the defined (4Z)-configuration [1], eliminating isomer ambiguity from experimental design. For studies comparing bromo versus iodo electrophilicity, the bromo derivative is the only synthetically practical linear hexenone halogenation product, as iodo analogs achieve less than 5% conversion under standard conditions [2]. This makes 4-bromohex-4-en-3-one the required procurement choice for systematic α-haloenone reactivity investigations.

GC-MS Method Development and Spectral Library Expansion

Analytical laboratories developing GC-MS methods for α-bromoenone detection and quantification benefit from the availability of a verified mass spectral reference for 4-bromohex-4-en-3-one in the Wiley Registry of Mass Spectral Data [1]. This pre-existing spectral fingerprint eliminates the need for independent standard synthesis and characterization when establishing analytical protocols. The compound serves as a reference point for calibrating retention time predictions and mass fragmentation pattern recognition for structurally related bromoenone analytes.

Building Block Procurement for Custom Heterocycle Synthesis Programs

Custom synthesis and medicinal chemistry programs requiring a versatile α-bromo enone electrophile with defined molecular properties should evaluate 4-bromohex-4-en-3-one based on its computed physicochemical profile: LogP 2.1, topological polar surface area 17.1 Ų, and exact mass 175.98368 Da [1]. These parameters guide solvent selection, purification strategy, and analytical method development. The 99% purity specification available from commercial sources [2] reduces or eliminates the need for pre-reaction purification, streamlining multi-step synthetic workflows where each purification step incurs material loss and time cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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